molecular formula C15H17N3O B2665083 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide CAS No. 1271647-51-8

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide

Cat. No. B2665083
CAS RN: 1271647-51-8
M. Wt: 255.321
InChI Key: DQLXPGOELANJOB-UHFFFAOYSA-N
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Description

“2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide” is a complex organic compound. It is related to the class of compounds known as pyridines . Pyridines are aromatic heterocyclic compounds that contain a nitrogen atom in their structure .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. Quantum chemical calculations can be used to determine structure parameters in the ground state . These calculations can also provide information about the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .

Scientific Research Applications

Antiproliferative Activity

The synthesis and antiproliferative activity of related compounds have been a significant area of study. Modifications to the core structure of these compounds have shown variable effects on their biological activity. For instance, certain derivatives have demonstrated activity against the phospholipase C enzyme, with modifications at specific positions allowing for greater activity or complete elimination of activity, highlighting the importance of structural features in biological functions (van Rensburg et al., 2017).

Kinase Inhibition

Another application involves the selective inhibition of the Met kinase superfamily, which is crucial for cancer therapy. The development of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has shown potent and selective inhibition capabilities. These derivatives have undergone clinical trials due to their promising in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Material Synthesis

In the field of materials science, novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine have been synthesized, showcasing excellent thermal stability and mechanical properties. These materials could be used in various applications requiring high-performance polymers with outstanding thermal and chemical resistance (Xia et al., 2006).

Catalytic Activity and Polymorphism

Research has also explored the catalytic activity and polymorphism of pyridine-2,6-dicarboxamide derivatives. These compounds have been evaluated for their antibacterial activities and their efficiency as catalysts for transfer hydrogenation reactions, showcasing the versatility of these structures in catalyzing chemical reactions and their potential in antibacterial applications (Özdemir et al., 2012).

Anticancer and Anti-inflammatory Agents

Moreover, the development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the therapeutic potential of these compounds. The structure-activity relationship studies associated with these compounds provide insights into their potential use as therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXPGOELANJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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